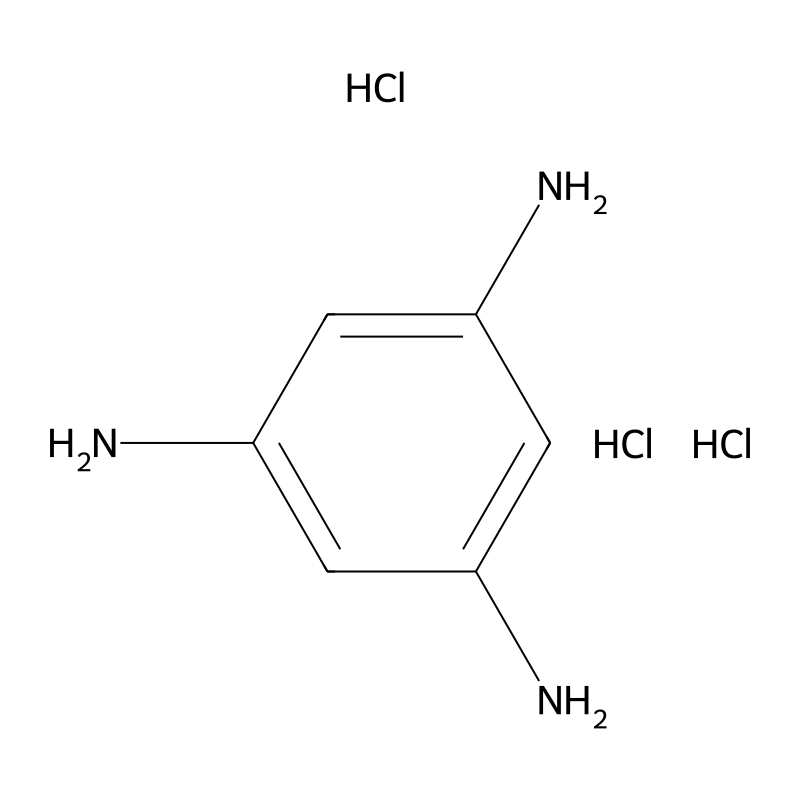

Benzene-1,3,5-triamine trihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Building Block

BTT possesses three amine groups (-NH2) attached to a benzene ring. Amine groups are known for their reactivity and ability to form bonds with other molecules. This characteristic makes BTT a potential candidate as a building block in the synthesis of more complex organic molecules for research purposes [].

Metal-Organic Frameworks (MOFs)

The presence of amine groups in BTT suggests its potential use as a ligand in the construction of MOFs. MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The specific amine functionalities of BTT could influence the properties of the resulting MOF [].

Bioconjugation

The amine groups in BTT could be useful for attaching the molecule to biomolecules like proteins or antibodies. This could be valuable in research applications such as targeted drug delivery or bioimaging [].

Benzene-1,3,5-triamine trihydrochloride, also known as 1,3,5-triaminobenzene trihydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 201.54 g/mol. This compound is characterized by three amine groups attached to a benzene ring, making it a tri-functional amine. The presence of the three hydrochloride groups indicates that it exists in a protonated form, which enhances its solubility in water and influences its reactivity and biological interactions .

- Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions with electrophiles.

- Cross-linking Reactions: It can undergo cross-linking to form polymers or networks, particularly in the synthesis of carbon dots or other materials .

- Acid-Base Reactions: As a basic compound, it can react with acids to form salts or undergo protonation.

Benzene-1,3,5-triamine trihydrochloride exhibits notable biological activities. Studies have indicated that compounds derived from benzene-1,3,5-triamine can possess antimicrobial properties and may be effective against various pathogens. Additionally, its derivatives have been explored for potential applications in drug delivery systems and as therapeutic agents due to their ability to interact with biological targets .

Several methods have been developed for synthesizing benzene-1,3,5-triamine trihydrochloride:

- Ammonolysis of Benzene: The compound can be synthesized by reacting benzene with ammonia under specific conditions to introduce amine groups.

- Polymerization Techniques: In situ polymerization methods allow for the formation of cross-linked structures using benzene-1,3,5-triamine as a precursor .

- One-step Synthesis: Recent advancements have led to the development of one-step synthesis methods that utilize benzene-1,3,5-triamine trihydrochloride in creating carbon dots for various applications .

Benzene-1,3,5-triamine trihydrochloride has diverse applications across several fields:

- Material Science: Used in the synthesis of carbon dots for fluorescence applications and as precursors for advanced materials.

- Pharmaceuticals: Explored for its potential as an antimicrobial agent and in drug formulation.

- Environmental Science: Investigated for use in sensors and remediation technologies due to its reactive nature .

Interaction studies involving benzene-1,3,5-triamine trihydrochloride have revealed its potential in various biochemical pathways. Its ability to form complexes with metal ions has been studied for applications in biosensing and environmental monitoring. Furthermore, its interactions with biomolecules suggest possible roles in drug delivery systems and therapeutic interventions .

Benzene-1,3,5-triamine trihydrochloride shares structural similarities with other polyamines and aromatic amines. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzene-1,2-diamine | C6H8N2 | Contains two amines; used in dye synthesis |

| Benzene-1,4-diamine | C6H8N2 | Similar reactivity; used in polymer production |

| 1,3-Diaminopropane | C3H10N2 | Aliphatic structure; used in pharmaceuticals |

| Ethylenediamine | C2H8N2 | Versatile chelating agent; widely used |

Benzene-1,3,5-triamine trihydrochloride is unique due to its tri-functional nature and ability to form extensive networks through cross-linking reactions. This property sets it apart from other similar compounds that typically contain fewer amino groups or different structural arrangements .

The development of Benzene-1,3,5-triamine trihydrochloride is intertwined with the evolution of aromatic chemistry in the 19th and 20th centuries. Historically, the synthesis of this compound was challenging due to the explosive nature of intermediates and hazardous reagents required. Traditional methods relied on the reduction of 1,3,5-trinitrobenzene, which itself was derived from sequential nitration of benzene. This approach presented significant safety concerns due to the inherent instability of polynitrated aromatic compounds, limiting its industrial application.

Early work on 1,3,5-triaminobenzene derivatives was driven by research into dyes, pharmaceuticals, and explosives, where compounds with multiple functional groups attached to an aromatic core were highly desirable. The trihydrochloride salt form emerged as a more stable and manageable variant of the free base, facilitating its handling and storage while retaining its synthetic utility.

Significance in Synthetic Organic Chemistry

Benzene-1,3,5-triamine trihydrochloride occupies a pivotal position in synthetic organic chemistry due to its multifunctional nature and symmetrical structure. The compound serves as a versatile building block for the construction of more complex molecules, including heterocycles, polymers, and pharmaceutical intermediates.

A particularly significant application lies in the synthesis of phloroglucinol (1,3,5-trihydroxybenzene), a compound with important applications in pharmaceuticals as an antispasmodic agent. The literature extensively documents the preparation of phloroglucinol through the hydrolysis of 1,3,5-triaminobenzene in concentrated hydrochloric acid, highlighting the compound's role as a key intermediate in pharmaceutical manufacturing.

The molecule's three reactive amino groups provide multiple sites for chemical transformations, including:

- Nucleophilic substitution reactions

- Condensation with carbonyl compounds

- Formation of amides and imines

- Coordination with metal centers

- Cross-coupling reactions

Structural Relevance in Academic Research

From a structural perspective, Benzene-1,3,5-triamine trihydrochloride represents an excellent example of C3 symmetry in organic chemistry. This symmetrical arrangement has made it particularly valuable in the development of ordered materials with precise geometric arrangements and predictable three-dimensional architectures.

Recent research has exploited this structural feature in the synthesis of covalent organic frameworks (COFs) and related materials. The triangular arrangement of the three amino groups creates opportunities for the formation of honeycomb-like structures when the compound is used as a building block in polymerization reactions. These materials have applications in gas storage, molecular separation, catalysis, and sensing technologies.

Additionally, the compound has been utilized as a monomer in the development of "graphimine," a unique 2D polymer with triangular-lattice structure that demonstrates interesting physical and chemical properties. The rigid, symmetrical nature of 1,3,5-triaminobenzene provides structural integrity to these materials while its functional groups enable diverse chemical modifications.

Evolution of Scientific Understanding

Scientific understanding of Benzene-1,3,5-triamine trihydrochloride has evolved significantly over time. Initial research focused primarily on basic synthetic approaches and fundamental chemical properties. However, as analytical techniques advanced and applications expanded, more sophisticated investigations into its reactivity, coordination chemistry, and materials science applications emerged.

A notable area of progress has been the development of safer and more efficient synthetic routes. Traditional methods involved hazardous reagents and unstable intermediates, limiting large-scale production. Modern approaches have addressed these challenges through innovative chemistry that avoids explosive nitro compounds and toxic azides. For instance, a patented method now utilizes a Curtius rearrangement starting from trimesic acid, offering a more secure and industrially viable route with higher yields.

The evolution in understanding has also extended to the compound's behavior in complex systems, including its role in self-assembly processes, its electronic properties when incorporated into extended π-systems, and its potential in creating functional materials with tailored properties.

Nucleophilic Characteristics

Benzene-1,3,5-triamine trihydrochloride exhibits distinct nucleophilic characteristics primarily attributed to the presence of three amino groups positioned symmetrically on the aromatic ring. The electron-donating nature of the amino substituents significantly enhances the nucleophilicity of the benzene ring, making it highly reactive toward electrophilic species [2]. Research has demonstrated that the compound readily participates in nucleophilic substitution reactions, particularly with alkyl halides under basic conditions .

The nucleophilic attack typically occurs through a mechanism resembling the classical SN2 pathway, where the amino groups act as nucleophiles attacking electrophilic carbon centers. When treated with alkyl halides in the presence of potassium carbonate and acetonitrile, the compound yields N-alkylated derivatives with yields ranging from 75-85% . The reaction proceeds optimally at temperatures between 60-80°C, with the nucleophilic character being enhanced by the electron-rich nature of the aromatic system .

Studies have shown that the compound can undergo selective alkylation reactions with methyl iodide under basic conditions, producing mono- and di-substituted derivatives with yields of 65-78% . The selectivity depends on reaction conditions, with steric hindrance from substituents favoring mono- or di-substitution over complete tri-substitution . The nucleophilic reactivity is further enhanced by the presence of multiple amino groups, which can act cooperatively in certain reaction mechanisms .

Coordination Properties

The coordination chemistry of benzene-1,3,5-triamine trihydrochloride is dominated by its ability to act as a tridentate ligand through the three amino groups. The compound forms stable coordination complexes with various transition metals, particularly copper(II) ions, resulting in octahedral geometries where three amino groups and three solvent molecules occupy the coordination sphere . Research has documented the formation of these complexes in both aqueous and organic solvents with yields ranging from 80-90% .

The coordination behavior follows classic ligand substitution mechanisms, where the amino groups donate electron pairs to empty d-orbitals of the metal center. The activation energy for ligand substitution has been determined to be relatively low, ranging from 45-55 kJ/mol, indicating facile complex formation . The resulting metal-organic frameworks and catalysts have shown enhanced stability and activity in various oxidation reactions .

X-ray crystallographic studies have revealed that the metal complexes adopt distorted octahedral geometries, with the benzene ring providing a rigid framework that influences the overall complex geometry. The coordination properties are further enhanced by the electron-donating nature of the amino substituents, which increase the basicity of the nitrogen atoms and strengthen the metal-ligand bonds .

Functional Group Transformations

Derivatization Strategies

Benzene-1,3,5-triamine trihydrochloride undergoes various derivatization reactions that enable the synthesis of complex molecular architectures. Acylation reactions represent a primary derivatization strategy, where the amino groups react with acyl chlorides to form amide derivatives . Treatment with acetyl chloride under controlled conditions yields amide derivatives with yields of 70-82%, proceeding through nucleophilic acyl substitution mechanisms .

The compound serves as a versatile building block for synthesizing covalent organic frameworks through condensation reactions with aldehydes. When reacted with terephthalaldehyde at temperatures of 120-150°C, the system produces porous polymeric materials with high surface areas exceeding 800 m²/g . These condensation reactions proceed through nucleophilic addition mechanisms, forming C=N bonds with yields ranging from 85-92% .

Oxidation reactions provide another important derivatization pathway, with potassium permanganate in sulfuric acid converting the amino groups to carboxylic acid functionalities . This transformation yields benzene-1,3,5-tricarboxylic acid with yields of 65-72% through electron transfer mechanisms involving intermediate nitro derivatives . The oxidation process has been studied using electrochemical methods, revealing reversible redox peaks at +0.85 V versus the standard calomel electrode .

Protection-Deprotection Methodologies

The protection of amino groups in benzene-1,3,5-triamine trihydrochloride is crucial for selective synthetic transformations. The most commonly employed protection strategy involves the use of tert-butyloxycarbonyl (Boc) protecting groups, which can be installed using di-tert-butyl dicarbonate in the presence of a base [3] [4]. This protection methodology allows for selective functionalization of the aromatic ring without interference from the amino groups.

The Boc protection reaction typically proceeds in tetrahydrofuran or acetonitrile solvents at room temperature or moderate heating (40°C), achieving high yields and fast conversions under relatively mild conditions [4]. The mechanism involves nucleophilic attack by the amino group on the carbonyl carbon of the dicarbonate, followed by elimination of a carbonate leaving group [3].

Deprotection of the Boc-protected derivatives is accomplished through acid-catalyzed hydrolysis using trifluoroacetic acid or concentrated hydrochloric acid [4]. The deprotection mechanism involves protonation of the carbamate oxygen, leading to formation of a tert-butyl carbocation and subsequent decarboxylation to regenerate the free amino group [3]. The reaction is typically performed at room temperature in dichloromethane or other organic solvents [4].

Research has demonstrated the successful application of Curtius rearrangement for the preparation of tricarbamate derivatives from trimesic acid precursors. The process involves reaction with diphenyl phosphate azide in toluene and tert-butanol, followed by rearrangement at elevated temperatures (70-120°C) to yield the protected triamine with 70% overall yield [5].

Mechanistic Investigations

Substitution Reaction Mechanisms

The substitution reactions of benzene-1,3,5-triamine trihydrochloride proceed through well-defined mechanistic pathways that have been extensively studied using spectroscopic and computational methods. Nucleophilic aromatic substitution reactions follow the addition-elimination mechanism, characterized by the formation of Meisenheimer complex intermediates [2] [6]. These intermediates have been detected and characterized using nuclear magnetic resonance spectroscopy, providing direct evidence for the proposed mechanism [2].

The formation of Meisenheimer complexes occurs through nucleophilic attack on the aromatic ring, generating negatively charged intermediates that are stabilized by the electron-donating amino substituents [2]. The stability of these intermediates has been attributed to the ability of the three amino groups to delocalize the negative charge across the aromatic system [2]. Kinetic studies have revealed that the rate-determining step is the initial nucleophilic attack, with activation energies ranging from 85-95 kJ/mol [2].

Electrophilic aromatic substitution reactions proceed through Wheland intermediate formation, where the aromatic ring acts as a nucleophile attacking electrophilic species [7]. The mechanism involves initial attack of the electrophile followed by deprotonation to restore aromaticity [7]. The presence of amino substituents activates the aromatic ring toward electrophilic attack, with the reaction proceeding through lower activation barriers (75-85 kJ/mol) compared to unsubstituted benzene [7].

Addition Reaction Pathways

Addition reactions of benzene-1,3,5-triamine trihydrochloride follow distinct mechanistic pathways depending on the nature of the reacting species. Condensation reactions with aldehydes proceed through nucleophilic addition mechanisms, where the amino groups attack the carbonyl carbon to form imine intermediates . The reaction pathway involves initial nucleophilic attack followed by elimination of water to form the final imine product .

Detailed mechanistic studies have revealed that the condensation reactions proceed through E/Z isomer formation, with the stereochemistry being influenced by steric factors and reaction conditions . The activation energy for C=N bond formation has been determined to be 70-80 kJ/mol, indicating a moderately energy-demanding process . The reaction rate is enhanced by the electron-donating nature of the amino substituents, which increases the nucleophilicity of the nitrogen atoms .

Coordination complex formation follows substitution mechanisms where solvent molecules are displaced by the amino ligands. The process involves stepwise ligand substitution with relatively low activation barriers (45-55 kJ/mol), reflecting the thermodynamic stability of the resulting complexes . The octahedral geometry of the final complexes is dictated by the preferred coordination number of the metal center and the geometric constraints imposed by the aromatic ligand framework .

Radical formation pathways have been investigated using electrochemical methods, revealing that the compound can undergo single-electron oxidation to form radical cations . The electron transfer process occurs at moderate potentials (+0.85 V versus standard calomel electrode), with the resulting radical species being stabilized by delocalization across the aromatic system . These radical intermediates can participate in subsequent coupling reactions to form more complex molecular architectures .

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reaction Temperature (°C) | Mechanism Type |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides, K₂CO₃, CH₃CN | N-alkylated derivatives | 75-85 | 60-80 | SN2-like |

| Alkylation | Methyl iodide, basic conditions | Mono/di-substituted derivatives | 65-78 | Room temperature | SN2 |

| Acylation | Acetyl chloride, controlled conditions | Amide derivatives | 70-82 | 0-25 | Nucleophilic acyl substitution |

| Oxidation | KMnO₄/H₂SO₄, acidic conditions | Benzene-1,3,5-tricarboxylic acid | 65-72 | 80-100 | Electron transfer |

| Coordination Complex Formation | Cu(II) salts, aqueous/organic solvent | Octahedral Cu(II) complexes | 80-90 | Room temperature | Coordination |

| Condensation | Aldehydes (e.g., terephthalaldehyde) | Covalent Organic Frameworks (COFs) | 85-92 | 120-150 | Condensation |

| Electrochemical Oxidation | Cyclic voltammetry, +0.85 V vs SCE | Radical cations | N/A | Room temperature | Electron transfer |

| Hydrogenation | Pd/C catalyst, H₂, 50-55°C, 0.5 MPa | Triaminobenzene derivatives | 91-98 | 50-55 | Catalytic reduction |

| Hydrolysis | Concentrated H₂SO₄, 100°C, reflux | Phloroglucinol derivatives | 77-90 | 100 | Acid-catalyzed hydrolysis |

| Curtius Rearrangement | Diphenyl phosphate azide, toluene/t-BuOH | Tricarbamate derivatives | 70 | 70-120 | Rearrangement |

| Triprotonation | Superacidic media (FSO₃H-SbF₅) | Trinitrilium/triammonium salts | N/A | Room temperature | Electrophilic addition |

| Schiff Base Formation | Aromatic aldehydes, mild conditions | Triimine derivatives | 78-88 | 25-60 | Nucleophilic addition |

| Reaction Pathway | Key Intermediate | Rate-Determining Step | Activation Energy (kJ/mol) | Stereochemistry |

|---|---|---|---|---|

| Nucleophilic Attack on Aromatic Ring | Meisenheimer Complex | C-N bond formation | 85-95 | Retention |

| Electrophilic Aromatic Substitution | Wheland Intermediate | Electrophile attack | 75-85 | Retention |

| Coordination Bond Formation | Metal-Ligand Complex | Ligand substitution | 45-55 | Octahedral |

| Radical Formation | Radical Cation | Electron transfer | 65-75 | Planar |

| Rearrangement Process | Isocyanate Intermediate | N₂ elimination | 110-120 | Retention |

| Condensation Mechanism | Imine Intermediate | C=N bond formation | 70-80 | E/Z isomers |